s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
Overview
Description
s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-: is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a triazole ring fused to a pyridine ring, with a thiol group at the 3-position and a methyl group at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-7-methylpyridine with thiocarbonyl compounds under acidic or basic conditions to form the triazole ring . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high yield. The choice of solvents and catalysts is also crucial in industrial settings to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methyl group at the 7-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce a variety of functional groups at the 7-position .
Scientific Research Applications
s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects . The specific pathways involved depend on the target organism or cell type.
Comparison with Similar Compounds
- s-Triazolo[4,3-a]pyridine, 3,5,7-trimethyl-
- Triazolo[4,3-a]pyrazine derivatives
- 1,2,4-Triazolo[4,3-b]pyridazine derivatives
Comparison: s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Compared to other triazole derivatives, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
IUPAC Name |
7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUWVMQKRGUHIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=S)N2C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407686 | |
Record name | MLS002693695 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4926-23-2 | |
Record name | 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3(2H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4926-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 70720 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002693695 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS002693695 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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